![molecular formula C17H11Cl2N3 B14215363 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- CAS No. 824968-63-0](/img/structure/B14215363.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dichlorophenyl and methyl groups in its structure enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- typically involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors and employing various organic reactions to achieve the desired product.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in inflammatory processes . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-c]quinolines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-c]isoquinolin-1-ones: These derivatives have a different substitution pattern and exhibit distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different heterocyclic framework and are known for their kinase inhibitory activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
824968-63-0 |
|---|---|
Molekularformel |
C17H11Cl2N3 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)12-5-3-2-4-11(12)16(20-15)10-6-7-13(18)14(19)8-10/h2-8H,1H3,(H,21,22) |
InChI-Schlüssel |
LPAKMOCZAGZHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


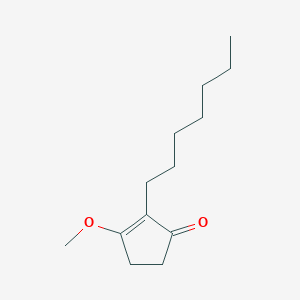
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

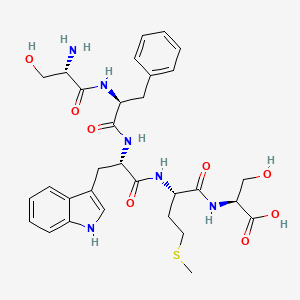
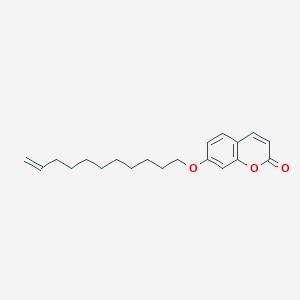
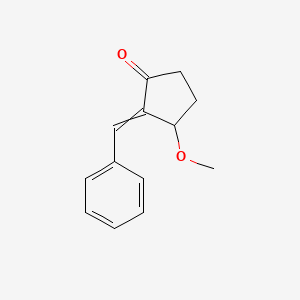
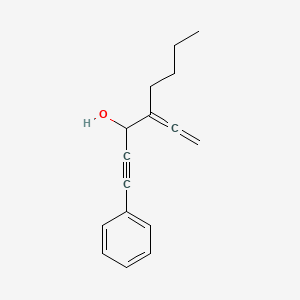
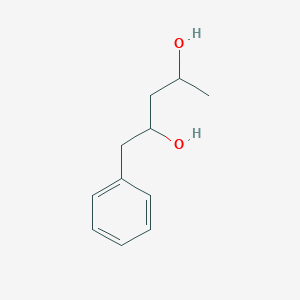
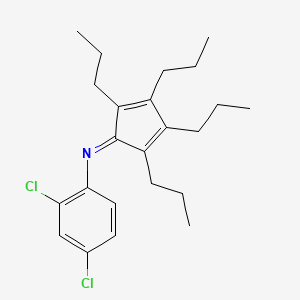
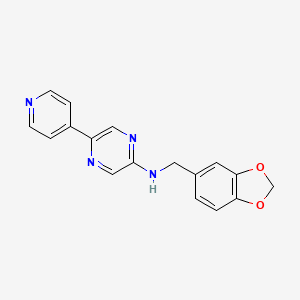

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
